molecular formula C7H10N2 B13550390 5-Ethenyl-1,3-dimethyl-1H-pyrazole CAS No. 91601-61-5

5-Ethenyl-1,3-dimethyl-1H-pyrazole

Cat. No.: B13550390
CAS No.: 91601-61-5
M. Wt: 122.17 g/mol
InChI Key: VPLOAXPECGVSGU-UHFFFAOYSA-N
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Description

5-Ethenyl-1,3-dimethyl-1H-pyrazole (CAS 91601-61-5) is a versatile pyrazole derivative that serves as a key chemical building block for the synthesis of novel biologically active compounds in pharmaceutical and agrochemical research . As a 1,3,5-trisubstituted pyrazole, its structure features methyl groups at the 1 and 3 positions and a reactive ethenyl group at the 5 position, making it a valuable scaffold for further functionalization and structure-activity relationship (SAR) studies . The pyrazole core is a prominent scaffold in active pharmaceutical ingredients and is known for a wide spectrum of biological activities . Research into similar pyrazole-5-carboxamide derivatives has demonstrated high bioactivity and low toxicity, underscoring the value of this chemical class in developing new therapeutic and agrochemical agents . Specific research applications for this compound and its analogs include use as a core structure in designing novel insecticidal agents, with some synthesized compounds exhibiting mortality rates comparable to commercial insecticides like imidacloprid . Furthermore, pyrazole derivatives are investigated for their potential antioxidant and anti-inflammatory properties, as they can help quench free radicals associated with oxidative stress and various disease conditions . This compound is intended for use by qualified researchers in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91601-61-5

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

5-ethenyl-1,3-dimethylpyrazole

InChI

InChI=1S/C7H10N2/c1-4-7-5-6(2)8-9(7)3/h4-5H,1H2,2-3H3

InChI Key

VPLOAXPECGVSGU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C=C)C

Origin of Product

United States

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and the connectivity between neighboring protons. For 5-Ethenyl-1,3-dimethyl-1H-pyrazole, the spectrum is expected to show distinct signals for the pyrazole (B372694) ring proton, the ethenyl (vinyl) group protons, and the two methyl group protons.

The pyrazole ring contains a single proton at the C-4 position. Based on data from structurally similar compounds like 1,3-dimethyl-1H-pyrazole and its derivatives, the chemical shift for this proton is anticipated to be a singlet, as it has no adjacent protons to couple with. rsc.orgnih.gov In 3,5-dimethyl-1-phenyl-1H-pyrazole, the H-4 proton appears as a singlet at approximately 5.90 ppm. rsc.org Therefore, the H-4 proton in the target molecule is predicted to resonate in a similar region, typically around δ 5.8-6.0 ppm.

The two methyl groups at the N-1 and C-3 positions are expected to appear as sharp singlets in the ¹H NMR spectrum, as they are not coupled to other protons. The N-methyl group of 1,3-dimethyl-1H-pyrazole derivatives typically appears around δ 3.3-3.5 ppm, while the C-methyl group is found further upfield. nih.gov

The ethenyl group (–CH=CH₂) presents a more complex set of signals due to spin-spin coupling between its three protons. This system gives rise to a characteristic pattern, often referred to as an AMX or ABX system, depending on the chemical shift differences between the protons. The analysis of this pattern provides definitive structural information.

HA (geminal to pyrazole ring): This proton is expected to be a doublet of doublets (dd) due to coupling with both HB (trans) and HC (cis).

HB (trans to HA): This proton will also appear as a doublet of doublets (dd), resulting from coupling to HA (trans) and HC (geminal).

HC (cis to HA): This proton appears as a doublet of doublets (dd) from coupling to HA (cis) and HB (geminal).

The coupling constants (J) are diagnostic: Jtrans is typically in the range of 11–18 Hz, Jcis is 5–10 Hz, and Jgeminal is smaller, around 0–3 Hz. yale.edu For vinyl groups attached to aromatic systems, these protons generally resonate between δ 5.0 and 7.0 ppm. researchgate.net

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-4 (pyrazole)5.8 - 6.0s (singlet)N/A
HA (-CH =CH₂)6.5 - 6.8dd (doublet of doublets)Jtrans ≈ 17 Hz, Jcis ≈ 11 Hz
HB (-CH=CH H, trans)5.5 - 5.8dd (doublet of doublets)Jtrans ≈ 17 Hz, Jgeminal ≈ 1.5 Hz
HC (-CH=CHH , cis)5.2 - 5.4dd (doublet of doublets)Jcis ≈ 11 Hz, Jgeminal ≈ 1.5 Hz
N-CH₃3.3 - 3.5s (singlet)N/A
C-CH₃2.2 - 2.4s (singlet)N/A

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting the three ethenyl protons (HA, HB, and HC), confirming their scalar coupling relationship. No correlations would be expected for the singlet methyl or pyrazole H-4 protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. Key correlations would be expected between the ethenyl protons and the adjacent N-1 methyl group, confirming the regiochemistry of the substitution. nih.gov For instance, a NOESY cross-peak between HA of the vinyl group and the N-1 methyl protons would definitively place the vinyl group at the C-5 position. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It is invaluable for assigning carbon signals based on their known proton assignments. For example, the signal for the pyrazole H-4 proton would correlate to the C-4 carbon, and the ethenyl proton signals would correlate to their respective sp² carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular skeleton. Key HMBC correlations would include:

From the N-1 methyl protons to C-5.

From the C-3 methyl protons to C-3 and C-4.

From the pyrazole H-4 proton to C-3 and C-5.

From the ethenyl proton HA to the pyrazole C-5. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum is proton-decoupled, meaning each unique carbon atom typically appears as a single line.

The pyrazole ring of this compound contains three distinct sp²-hybridized carbons (C-3, C-4, and C-5). Their chemical shifts are influenced by the nitrogen atoms and the substituents. In related 1,3-dimethyl-1H-pyrazole systems, the C-3 and C-5 carbons are typically found further downfield than the C-4 carbon. rsc.orgresearchgate.net The presence of the ethenyl group at C-5 will influence its chemical shift compared to an unsubstituted C-5. The carbons of the ethenyl group itself are expected in the typical alkene region (δ 100-140 ppm). The two methyl carbons will appear in the upfield region of the spectrum. The assignments are confirmed using HSQC and HMBC data as described above.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3 (pyrazole)148 - 150
C-5 (pyrazole)138 - 142
C-4 (pyrazole)105 - 108
-C H=CH₂128 - 132
-CH=C H₂115 - 120
N-C H₃34 - 36
C-C H₃12 - 15
¹³C Chemical Shifts of Ethenyl and Methyl Carbons

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a crucial tool for identifying the carbon framework of a molecule. In the case of this compound, the chemical shifts of the ethenyl and methyl carbons provide direct evidence for their presence and electronic environment.

The signals for the carbon atoms of pyrazole rings are in excellent agreement with previously published data. researchgate.net The ethenyl group carbons (=CH₂ and -CH=) are expected to resonate in the olefinic region of the spectrum, typically between 100 and 140 ppm. The terminal methylene (B1212753) carbon (=CH₂) usually appears at a lower chemical shift compared to the substituted vinylic carbon (-CH=). The methyl groups attached to the pyrazole ring (at positions N-1 and C-3) would appear in the upfield region of the spectrum. The N-methyl carbon is generally found in the 30-40 ppm range, while the C-methyl carbon appears at a higher field, typically between 10-15 ppm.

Table 1: Predicted ¹³C NMR Chemical Shifts for Ethenyl and Methyl Carbons This table is interactive. Click on the headers to sort the data.

Carbon Atom Predicted Chemical Shift (δ, ppm)
Ethenyl (-CH=) 130 - 140
Ethenyl (=CH₂) 110 - 120
N-Methyl (-CH₃) 35 - 40

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Atom Characterization

Nitrogen-15 NMR spectroscopy is a highly sensitive technique for probing the electronic environment of nitrogen atoms within a molecule. psu.eduresearchgate.net For pyrazole derivatives, ¹⁵N NMR is particularly useful for distinguishing between the two nitrogen atoms in the ring and studying phenomena like tautomerism and hydrogen bonding. psu.eduacs.orgacs.org In this compound, the nitrogen at position 1 is methylated, which simplifies the spectrum by locking the tautomeric form.

The chemical shifts in ¹⁵N NMR are influenced by factors such as hybridization and substitution. acs.org The N-1 nitrogen, being an N-methylated amine-like nitrogen, is expected to resonate at a significantly different frequency compared to the N-2 nitrogen, which is an imine-like sp²-hybridized nitrogen. Studies on N-methylpyrazoles have shown that the chemical shifts are distinct for the two nitrogen environments, allowing for their unambiguous assignment. psu.edu

Table 2: Expected ¹⁵N NMR Chemical Shift Ranges for Pyrazole Nitrogens This table is interactive. Click on the headers to sort the data.

Nitrogen Atom Hybridization Predicted Chemical Shift Range (δ, ppm)
N-1 sp² (Amine-like) -160 to -180

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. scirp.orgiitm.ac.in For this compound, these methods can confirm the presence of both the ethenyl substituent and the dimethylated pyrazole core.

The ethenyl (vinyl) group gives rise to several characteristic vibrational modes. The C=C stretching vibration typically appears as a sharp band of variable intensity in the IR spectrum. The C-H stretching vibrations of the vinyl group occur at frequencies above 3000 cm⁻¹. Furthermore, the out-of-plane C-H bending vibrations (wags) are particularly diagnostic and appear as strong bands in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies of the Ethenyl Group This table is interactive. Click on the headers to sort the data.

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
=C-H Stretch 3100 - 3010 Medium
C=C Stretch 1650 - 1630 Medium, Sharp

The pyrazole ring itself has a set of characteristic vibrational frequencies that can be observed in IR and Raman spectra. derpharmachemica.comrdd.edu.iq These include stretching vibrations of the C=N, C=C, and N-N bonds within the heterocyclic ring, as well as various in-plane and out-of-plane ring deformation modes. The C=N stretching vibration is typically observed in the 1550-1650 cm⁻¹ region. researchgate.net The aromatic C=C stretching vibrations of the pyrazole ring usually appear in the 1600–1400 cm⁻¹ range. nih.gov The N-N stretching frequency is generally found between 1000 and 1200 cm⁻¹. researchgate.net The positions of these bands can be influenced by the nature and position of substituents on the ring.

Table 4: Characteristic Vibrational Frequencies of the Pyrazole Ring This table is interactive. Click on the headers to sort the data.

Vibrational Mode Typical Frequency Range (cm⁻¹)
Ring C=N Stretch 1600 - 1520
Ring C=C Stretch 1500 - 1400
Ring N-N Stretch 1200 - 1000

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific molecular formula. For this compound, with a molecular formula of C₇H₁₀N₂, HRMS can be used to confirm this composition by matching the experimentally measured mass to the theoretically calculated exact mass.

The calculated exact mass for C₇H₁₀N₂ is 122.0844 g/mol . An experimental HRMS measurement yielding a mass value very close to this theoretical value would provide strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 5: HRMS Data for this compound This table is interactive. Click on the headers to sort the data.

Property Value
Molecular Formula C₇H₁₀N₂
Nominal Mass 122 g/mol

Table 6: List of Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₇H₁₀N₂
Pyrazole C₃H₄N₂
1,3-dimethyl-1H-pyrazole C₅H₈N₂
3,5-Dimethylpyrazole C₅H₈N₂
4,5-dihydro-4,5-dimethyl-1H-pyrazole C₅H₁₀N₂

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. For this compound, the fragmentation pattern can be predicted based on the known behavior of pyrazole rings and substituted aromatic systems.

Upon electron impact ionization, the molecule is expected to form a molecular ion (M⁺•). The stability of the pyrazole ring suggests that the molecular ion peak would be relatively intense. The primary fragmentation pathways would likely involve the substituents on the pyrazole ring.

Key Predicted Fragmentation Pathways:

Loss of a Methyl Radical (•CH₃): A common fragmentation for methylated compounds is the loss of a methyl radical from the N1-position or the C3-position, leading to a fragment ion at [M-15]⁺.

Loss of a Hydrogen Radical (•H): Cleavage of a C-H bond from the ethenyl group or the methyl groups can result in an [M-1]⁺ ion.

Loss of Acetylene (B1199291) (C₂H₂): The ethenyl group may undergo fragmentation, potentially leading to the loss of acetylene, resulting in a fragment at [M-26]⁺.

Ring Cleavage: Although the pyrazole ring is aromatic and relatively stable, more energetic conditions can induce ring opening and subsequent fragmentation, leading to a variety of smaller charged fragments. Common fragment ions from pyrazole ring cleavage include those corresponding to nitrile-containing species.

Hypothetical Fragmentation Data Table:

m/z Value Proposed Fragment Ion Notes
136[C₈H₁₂N₂]⁺•Molecular Ion (M⁺•)
121[C₇H₉N₂]⁺Loss of •CH₃
135[C₈H₁₁N₂]⁺Loss of •H
110[C₆H₆N₂]⁺•Loss of C₂H₂
95[C₅H₅N₂]⁺Further fragmentation after initial loss

This table is predictive and based on general fragmentation principles. Actual experimental data would be required for definitive confirmation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering definitive insights into molecular structure, conformation, and intermolecular interactions. While a crystal structure for this compound has not been publicly reported, we can infer its likely solid-state characteristics from studies on analogous pyrazole derivatives. mdpi.comnajah.eduirjet.net

The growth of single crystals suitable for X-ray diffraction is a critical preliminary step. For pyrazole derivatives, several methods have been successfully employed. A common technique involves the slow evaporation of a saturated solution of the compound in an appropriate solvent. The choice of solvent is crucial and is often determined empirically, with solvents like ethanol (B145695), methanol, or mixtures including ethyl acetate (B1210297) being common. chemguide.co.uknist.gov

Another method is the slow cooling of a hot, saturated solution. The gradual decrease in temperature reduces the solubility of the compound, promoting the formation of well-ordered crystals. For compounds that are solids at room temperature, recrystallization from a suitable solvent is the most common approach to obtaining single crystals.

Based on crystallographic data of related pyrazoles, the methyl groups attached to the ring are generally not perfectly in the plane of the ring, exhibiting slight torsional rotations. The ethenyl group at the C5 position is likely to have a conformation that minimizes steric hindrance with the adjacent N1-methyl group. The degree of planarity between the ethenyl substituent and the pyrazole ring will depend on the balance between conjugative effects, which favor planarity, and steric repulsion.

Predicted Torsional Angle Data Table (based on related structures):

Torsion Angle Atoms Involved Predicted Value (°) (Approximate) Reference/Rationale
C4-C5-C(vinyl)-C(vinyl)Defines orientation of ethenyl group~0 or ~180Favored by conjugation, but can be twisted due to steric hindrance.
C5-N1-C(methyl)-HRotation of N1-methyl groupStaggered conformationsMinimization of steric interactions.
C4-C3-C(methyl)-HRotation of C3-methyl groupStaggered conformationsMinimization of steric interactions.
N2-N1-C5-C4Ring TorsionNear 0Indicative of a planar pyrazole ring. nih.gov

This table presents predicted values based on structurally similar compounds and general chemical principles.

The packing of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a role in the solid-state assembly.

C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the methyl or ethenyl C-H groups as donors and the N2 atom of the pyrazole ring of a neighboring molecule as an acceptor are likely to be present. chemguide.co.uk These interactions are common in the crystal structures of N-heterocycles.

π-π Stacking Interactions: The aromatic pyrazole rings can engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion. The presence of the ethenyl group could also contribute to these stacking interactions.

The specific arrangement of molecules would aim to maximize these attractive interactions while minimizing repulsive forces, leading to a densely packed and stable crystal structure. The interplay of these forces dictates the final crystal packing motif. mdpi.comnajah.edu

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

While DFT has been extensively applied to a wide array of pyrazole (B372694) derivatives to elucidate their characteristics, no specific studies detailing these calculations for 5-Ethenyl-1,3-dimethyl-1H-pyrazole could be located. derpharmachemica.comnih.govnih.gov The following subsections outline the standard computational analyses that would typically be performed, but for which data on the target compound is currently unavailable.

Geometry Optimization and Molecular Conformation

The foundational step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For other pyrazoles, this has been achieved using DFT methods, often with basis sets like B3LYP/6-311++G(d,p), to predict bond lengths, bond angles, and dihedral angles. derpharmachemica.com This information is crucial for understanding the molecule's steric and electronic properties. However, no optimized structural parameters for this compound are available in the public domain.

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into a molecule's reactivity, stability, and potential applications.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier orbital theory. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular reactivity and kinetic stability. nih.gov For numerous pyrazole analogues, these values have been calculated to predict their chemical behavior, but such data is absent for this compound.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule's surface. They identify electron-rich regions (sites for electrophilic attack) and electron-poor regions (sites for nucleophilic attack). nih.gov While MEP analyses have been instrumental in understanding the reactive sites of various heterocyclic compounds, no MEP map for this compound has been published.

Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between filled and vacant orbitals, quantifying intramolecular interactions and charge transfer events. This analysis provides a detailed picture of bonding, hybridization, and resonance within the molecule. x-mol.com Despite its utility in confirming the stability and electronic properties of related compounds, NBO analysis specific to this compound is not available.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed on the optimized geometry of a molecule to predict its infrared (IR) and Raman spectra. By comparing these calculated frequencies with experimentally obtained spectra, researchers can confirm the molecular structure and make detailed assignments of vibrational modes to specific functional groups. derpharmachemica.com This correlative analysis has been successfully applied to many pyrazole structures but has not been reported for this compound. derpharmachemica.com

¹H and ¹³C NMR Chemical Shift Prediction and Validation

The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods has become a powerful tool for structure elucidation and validation. nih.gov For this compound, theoretical calculations, such as those using density functional theory (DFT), can provide valuable insights into its spectral characteristics. d-nb.info These predictions are most effective when validated against experimental data, allowing for a comprehensive understanding of the molecule's electronic environment. nih.gov

Generally, the accuracy of DFT-based predictions is high, with a mean absolute error (MAE) often less than 0.2 ppm for ¹H NMR and less than 2 ppm for ¹³C NMR. d-nb.info The process involves optimizing the molecular geometry and then calculating the NMR shielding constants, which are subsequently converted to chemical shifts. d-nb.inforesearchgate.net For complex molecules, considering various conformational isomers can further enhance prediction accuracy. d-nb.info

Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-4 (pyrazole ring)6.0 - 6.5s
N-CH₃ (position 1)3.7 - 4.0s
C-CH₃ (position 3)2.2 - 2.5s
Ethenyl CH (α to ring)6.5 - 7.0dd
Ethenyl CH₂ (trans, β to ring)5.5 - 6.0dd
Ethenyl CH₂ (cis, β to ring)5.0 - 5.5dd

Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-3 (pyrazole ring)148 - 152
C-5 (pyrazole ring)138 - 142
C-4 (pyrazole ring)105 - 110
N-CH₃ (position 1)35 - 40
C-CH₃ (position 3)12 - 16
Ethenyl CH (α to ring)128 - 132
Ethenyl CH₂ (β to ring)115 - 120

Validation of these predicted values would require experimental measurement. Computational studies on related substituted pyrazoles have demonstrated that methods like GIAO (Gauge-Including Atomic Orbital) calculations can accurately reproduce experimental shifts, providing confidence in this predictive approach. rsc.org

Aromaticity Analysis of the Pyrazole Ring

The pyrazole ring is a five-membered heterocycle that is considered aromatic due to its planar, conjugated ring system containing six delocalized π-electrons. ijraset.com The aromaticity of the pyrazole ring in this compound can be quantitatively assessed using computational methods such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) index. ias.ac.in

Nucleus-Independent Chemical Shift (NICS) Calculations

NICS is a widely used magnetic criterion for aromaticity, where a negative value at the center of a ring indicates the presence of a diatropic ring current, characteristic of an aromatic system. electronicsandbooks.com The more negative the NICS value, the stronger the aromaticity. Calculations are typically performed at the ring center (NICS(0)) and 1 Å above the plane of the ring (NICS(1)). electronicsandbooks.com

For the parent pyrazole ring, NICS(0) and NICS(1) values are typically large and negative, confirming its aromatic character. researchgate.net For instance, calculated NICS(0) values for pyrazole rings are often in the range of -13.5 ppm to -18.2 ppm, comparable to other aromatic heterocycles like pyrrole. electronicsandbooks.comresearchgate.net The presence of substituents can have a minor effect on the aromaticity of the pyrazole ring. researchgate.net While specific NICS values for this compound are not documented in the searched literature, the pyrazole core is expected to retain significant aromaticity.

Typical NICS Values for Aromatic Rings

CompoundNICS(0) (ppm)NICS(1) (ppm)Aromaticity
Benzene-9.7-11.5Aromatic
Pyrrole-16.0-Aromatic
Pyrazole (typical)-13.5 to -18.2~ -11.4Aromatic

Harmonic Oscillator Model of Aromaticity (HOMA) Index

The HOMA index is a geometry-based measure of aromaticity that evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. nih.gov HOMA values range from 0 for a non-aromatic system to 1 for a fully aromatic system like benzene. mdpi.com

The HOMA index can be calculated for individual rings within a polycyclic system or for substituted monocycles, providing insight into local and global aromaticity. mdpi.com Studies on various heterocyclic compounds have shown that the pyrazole ring consistently exhibits a high HOMA value, indicating significant π-electron delocalization. researchgate.netresearchgate.net The introduction of substituents can slightly modify the HOMA value, with their electronic properties influencing the bond lengths of the pyrazole ring. researchgate.net For the pyrazole ring in this compound, the HOMA index is expected to be close to 1, confirming its aromatic nature.

Tautomeric Equilibria and Proton Transfer Studies

Tautomerism is a key feature of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms of the ring. nih.gov This process, known as annular prototropic tautomerism, is influenced by various factors including the nature of substituents and the solvent environment. nih.govencyclopedia.pub

Investigation of N-H Tautomerism in the Pyrazole Ring

In N-unsubstituted pyrazoles, a dynamic equilibrium exists between two tautomeric forms. nih.gov This proton exchange is typically an intermolecular process with a relatively low energy barrier, often leading to averaged signals in NMR spectroscopy at room temperature. nih.gov For non-symmetrically substituted pyrazoles, one tautomer is usually more stable than the other. fu-berlin.de The stability is governed by the electronic effects of the substituents; electron-donating groups tend to favor substitution at the C3 position, while electron-withdrawing groups often stabilize the C5-substituted tautomer. nih.govresearchgate.net

However, in the specific case of This compound , N-H tautomerism is not possible. The presence of methyl groups on both nitrogen atoms (N1 and N3) "fixes" the structure and prevents the proton transfer that is characteristic of N-unsubstituted pyrazoles. The molecule exists as a single, non-interconverting species.

Role of the Ethenyl Group in Tautomeric Preferences

While this compound itself cannot exhibit N-H tautomerism, it is instructive to consider how the ethenyl (vinyl) group would influence the tautomeric equilibrium in a hypothetical N-unsubstituted analogue, such as 5-ethenyl-3-methyl-1H-pyrazole.

Conformational Analysis of the Ethenyl Moiety

The orientation of the ethenyl group relative to the pyrazole ring is a key determinant of the molecule's steric and electronic properties. This orientation is not fixed, and the ethenyl group can rotate around the C5-C(ethenyl) single bond.

For vinylpyrazoles, two primary planar conformations are generally considered: the s-cis (syn-periplanar) and s-trans (anti-periplanar) forms. In the case of this compound, these would refer to the ethenyl group being oriented towards or away from the nitrogen atom at position 1 (N1), respectively. The interconversion between these conformers requires overcoming a rotational energy barrier.

Theoretical calculations on related vinyl-substituted heterocycles have shown that these barriers are influenced by a combination of steric hindrance and electronic effects, such as conjugation between the π-systems of the ethenyl group and the pyrazole ring. The stability of the planar conformers is often favored due to the maximization of π-orbital overlap.

Conformational IsomerDihedral Angle (N1-C5-Cα=Cβ)Relative Stability
s-cis~0°Potentially more stable due to reduced steric clash with the C4-H group.
s-trans~180°Potentially less stable due to steric interaction with the C4-H group.
Non-planar (gauche)~90°Transition state, energetically unfavorable due to loss of conjugation.

Note: The relative stabilities are hypothetical and would require specific computational studies for confirmation.

The presence of methyl groups at the N1 and C3 positions of the pyrazole ring significantly impacts the conformational preferences of the ethenyl group.

The methyl group at the C3 position is relatively distant from the C5-ethenyl group and is expected to have a minor direct steric influence on its conformation. However, its electronic donating effect can modulate the electron density of the pyrazole ring, which in turn can influence the strength of the conjugation with the ethenyl substituent and subtly affect the rotational barrier.

In contrast, the methyl group at the N1 position is in closer proximity to the C5 position and can exert a more direct steric effect. Spectroscopic studies on related 1-vinylpyrazoles have shown that substituents on the pyrazole ring affect the conformation of the vinyl group. nih.gov For instance, 5-methyl-1-vinylpyrazoles have been observed to predominantly adopt an S-cis-N2 orientation, where the vinyl group is directed towards the second nitrogen atom of the pyrazole ring. nih.gov In the case of this compound, this would correspond to the ethenyl group being oriented towards the N1-methyl group. The presence of the N1-methyl group could introduce steric repulsion with the ethenyl group, potentially favoring a conformation where the ethenyl group is directed away from it to minimize steric strain. However, a comprehensive computational analysis would be required to definitively determine the most stable conformation.

SubstituentPositionExpected Influence on Ethenyl Conformation
MethylC3Minor steric effect; primarily electronic influence on the pyrazole ring.
MethylN1Significant steric effect, potentially influencing the preferred rotational isomer of the ethenyl group.

Solvent Effects on Molecular Properties

The surrounding solvent medium can have a considerable impact on the molecular properties of a solute, including its conformational equilibrium and electronic distribution. While specific studies on this compound are not documented, general principles of solvent effects can be applied.

Polar solvents are known to stabilize polar conformers or transition states. If the different conformational isomers of this compound possess different dipole moments, a change in solvent polarity could shift the equilibrium between them. For example, if the s-cis and s-trans conformers have different dipole moments, their relative populations would be expected to vary in solvents of differing polarity.

Furthermore, the solvent can influence the rotational barrier of the ethenyl group. A polar solvent might stabilize a more polar transition state for rotation, thereby lowering the barrier, or it could preferentially solvate the ground state conformers, increasing the energy required for rotation. Theoretical studies on other molecular systems have demonstrated that solvent effects can alter the calculated rotational energy barriers by several kcal/mol.

Solvent PropertyPotential Effect on this compound
Polarity May alter the equilibrium between conformational isomers if they have different dipole moments. Can influence the rotational barrier of the ethenyl group.
Hydrogen Bonding Capacity Solvents capable of hydrogen bonding could interact with the nitrogen atoms of the pyrazole ring, potentially influencing the ring's electronic structure and, consequently, the ethenyl group's conformation.

A detailed understanding of these solvent effects would necessitate dedicated computational studies employing implicit or explicit solvent models to accurately capture the solute-solvent interactions.

Chemical Reactivity and Derivatization Studies

Reactions Involving the Ethenyl Group

The ethenyl group attached to the C5 position of the pyrazole (B372694) ring is an electron-rich double bond, making it susceptible to a variety of addition reactions and a potential monomer for polymerization.

The vinyl group readily undergoes addition reactions typical of alkenes.

Hydrogenation: Catalytic hydrogenation is an effective method for the selective reduction of the ethenyl group without affecting the aromatic pyrazole ring. This reaction converts the ethenyl substituent into an ethyl group, yielding 5-Ethyl-1,3-dimethyl-1H-pyrazole. Palladium on carbon (Pd/C) is a commonly used catalyst for this type of transformation, often carried out with molecular hydrogen (H₂) under mild conditions. mdpi.com This process is highly efficient and atom-economical. mdpi.com Studies on various vinyl derivatives, including N-vinylpyrazoles, have demonstrated that catalytic hydrogenation can proceed to complete conversion with high selectivity. mdpi.commdpi.comresearchgate.net

Halogenation: The reaction of vinylpyrazoles with halogens, such as bromine (Br₂), can be complex. For N-vinylpyrazoles, bromination in a solvent like carbon tetrachloride can lead to a mixture of products. nih.gov The expected reaction is the addition of bromine across the double bond to form a 1,2-dibromoethyl derivative. However, concurrent electrophilic substitution at the C4 position of the pyrazole ring can also occur, leading to a mixture of halogenated products. nih.gov For 5-Ethenyl-1,3-dimethyl-1H-pyrazole, a similar reactivity pattern is anticipated, potentially yielding both the vicinal dibromide and the C4-bromo-substituted compound.

Hydrohalogenation: The addition of hydrogen halides (HX) to vinylpyrazoles is also possible. Depending on the reaction conditions and the specific structure of the pyrazole, the addition can follow Markovnikov's rule. However, for N-vinylpyrazoles, the initial reaction at low temperatures can be the protonation of the N2 nitrogen atom of the pyrazole ring, forming a pyrazolium (B1228807) salt. nih.gov

Table 1: Summary of Addition Reactions on the Ethenyl Group

Reaction Type Reagents & Conditions Product(s) Research Findings
Hydrogenation H₂, Pd/C catalyst, Room temperature 5-Ethyl-1,3-dimethyl-1H-pyrazole Efficient and selective reduction of the vinyl group to an ethyl group. mdpi.com
Halogenation Br₂ in CCl₄ 5-(1,2-Dibromoethyl)-1,3-dimethyl-1H-pyrazole and/or 4-Bromo-5-ethenyl-1,3-dimethyl-1H-pyrazole Can result in a mixture of addition and ring substitution products. nih.gov
Hydrohalogenation HBr or HCl 5-(1-Haloethyl)-1,3-dimethyl-1H-pyrazole or Pyrazolium Salt Product depends on conditions; may involve initial protonation of the ring nitrogen. nih.gov

Vinylpyrazoles are known to undergo polymerization, typically through free-radical mechanisms. researchgate.net The presence of the ethenyl group allows this compound to act as a monomer. The polymerization can be initiated using standard radical initiators like azobisisobutyronitrile (AIBN). nih.gov The resulting polymer would be poly(this compound), a carbon-chain polymer with pendant dimethylpyrazole groups. The reactivity in polymerization can be influenced by substituents on the pyrazole ring and the vinyl group. nih.gov Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, could potentially be employed to synthesize well-defined polymers with controlled molecular weights and low dispersity. flinders.edu.auethz.ch

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. The ethenyl group of this compound is a suitable substrate for several types of click reactions.

Diels-Alder Reactions: In the [4+2] Diels-Alder cycloaddition, the ethenyl group can function as the dienophile ("diene-loving" component). masterorganicchemistry.com Vinylpyrazoles are generally reluctant to act as the diene component due to the aromaticity of the pyrazole ring. mdpi.com As a dienophile, this compound can react with various conjugated dienes to form six-membered rings. The reaction rate is typically enhanced when the dienophile has electron-withdrawing groups, but the electron-rich nature of the pyrazole ring may influence its reactivity. libretexts.org The stereochemistry of the dienophile is retained in the product. libretexts.orgmasterorganicchemistry.com

[3+2] Cycloadditions: This class of reactions is a cornerstone of click chemistry. The ethenyl group can react with 1,3-dipoles to form five-membered heterocyclic rings. A prominent example is the reaction with organic azides to form triazolines, which can then be oxidized to stable, aromatic 1,2,3-triazoles. researchgate.netyoutube.com This reaction provides a powerful method for linking the pyrazole moiety to other molecules. nih.gov Another example involves the reaction with nitrile ylides, which can be generated photochemically from vinyl azides, to produce various nitrogen-containing heterocycles. nih.gov

Table 2: Potential Click Chemistry Reactions

Reaction Type Reactant Partner Resulting Structure Key Features
Diels-Alder [4+2] Conjugated diene (e.g., Butadiene) Cyclohexene-fused pyrazole derivative Ethenyl group acts as a dienophile. masterorganicchemistry.com
Azide-Alkyne [3+2] Organic azide (B81097) (R-N₃) Triazoline/Triazole ring attached to the pyrazole A classic click reaction for molecular ligation. researchgate.netyoutube.com
Nitrile Ylide [3+2] Nitrile ylide (R-C≡N⁺-C⁻R₂) Dihydropyrrole or other N-heterocycles Forms five-membered rings with 1,3-dipoles. nih.gov

Reactions at the Pyrazole Ring

The pyrazole ring is aromatic and undergoes substitution reactions. The existing methyl groups at the N1 and C3 positions direct further substitutions.

Due to its π-excessive nature, the pyrazole ring is reactive towards electrophiles. nih.gov Substitution occurs preferentially at the C4 position, which is the most electron-rich and nucleophilic site in N-substituted pyrazoles. nih.govnih.govresearchgate.net

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.org For 1,3-dimethylpyrazole (B29720), formylation occurs selectively at the C4 position to yield 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. arkat-usa.orgnih.gov Therefore, this compound is expected to undergo formylation at its vacant C4 position.

Nitration: The introduction of a nitro group (-NO₂) onto the pyrazole ring is another common electrophilic substitution. Using nitrating agents like nitric acid in sulfuric acid or nitric acid in trifluoroacetic anhydride, N-substituted pyrazoles can be nitrated. nih.govsemanticscholar.org For 3,5-dimethylpyrazole, nitration occurs at the C4 position. semanticscholar.orgresearchgate.net Similarly, 1,3-dimethylpyrazole can be nitrated, with the primary product being the 4-nitro derivative. researchgate.net

Halogenation: Direct halogenation of the pyrazole ring with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is an effective method for introducing halogen atoms. beilstein-archives.org This reaction also proceeds selectively at the C4 position for pyrazoles that are already substituted at other positions. beilstein-archives.orgresearchgate.net

Table 3: Electrophilic Substitution on the Pyrazole Ring

Reaction Type Reagents Expected Product Position of Substitution
Formylation POCl₃, DMF This compound-4-carbaldehyde C4 arkat-usa.orgnih.gov
Nitration HNO₃, H₂SO₄ 5-Ethenyl-4-nitro-1,3-dimethyl-1H-pyrazole C4 semanticscholar.orgresearchgate.net
Halogenation NBS or NCS 4-Halo-5-ethenyl-1,3-dimethyl-1H-pyrazole C4 beilstein-archives.orgresearchgate.net

The electron-rich pyrazole ring is generally resistant to nucleophilic aromatic substitution. nih.gov The C3 and C5 positions are somewhat deactivated due to the adjacent electronegative nitrogen atoms, making them more susceptible to nucleophilic attack than C4, but such reactions are still uncommon without an activating group. researchgate.net For a nucleophilic substitution to occur, a good leaving group (such as a halogen) must be present on the ring, and the ring often needs to be activated by strongly electron-withdrawing groups, such as a nitro group. acs.org For instance, nucleophilic substitution reactions have been studied on N-nitropyrazoles, where the nitro group activates the ring towards attack. acs.org Therefore, direct nucleophilic substitution on this compound is not considered a facile reaction pathway. Derivatization, such as halogenation at the C4 position followed by the introduction of a strong electron-withdrawing group, could potentially enable subsequent nucleophilic substitution at the halogenated site.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org The strategy relies on a directing metalation group (DMG), typically a Lewis basic functional group, which coordinates to an organolithium reagent and directs deprotonation to a nearby ortho position. wikipedia.orgbaranlab.org

For this compound, the landscape for classical DoM is nuanced. The nitrogen atoms are substituted with methyl groups, which are not considered strong DMGs. In many cases, a pyrazole's N2 atom can direct the metalation of a substituent on the N1 atom (e.g., an N-phenyl group), but that scenario is not applicable here. rsc.org

Therefore, deprotonation with a strong base like n-butyllithium would likely be governed by the inherent kinetic acidity of the C-H bonds on the pyrazole ring. The available positions for deprotonation are C4. Given the electronic nature of the pyrazole ring, the C4-H is the most acidic proton and the most probable site for metalation (lithiation). While not a true DoM in the classical sense, this direct C4-metalation would yield a versatile nucleophilic intermediate for subsequent reactions with various electrophiles. There are no specific documented examples of this reaction on this compound itself.

Table 1: Predicted C4-Lithiation of this compound

ReactantReagentPredicted Intermediate
This compoundn-BuLi4-Lithio-5-ethenyl-1,3-dimethyl-1H-pyrazole

Functional Group Transformations of Pyrazole Derivatives

The functional groups of this compound—namely the ethenyl group and the pyrazole nitrogens—are key sites for derivatization.

Oxidation Reactions

The ethenyl substituent is expected to undergo typical alkene oxidation reactions. These transformations would allow for the introduction of various oxygen-containing functional groups, leading to a range of valuable derivatives. While the reactivity of vinylpyrazoles has been generally overlooked, the reactions of the vinyl group are predicted to follow standard alkene chemistry. nih.gov

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would likely yield the corresponding epoxide, 1,3-dimethyl-5-(oxiran-2-yl)-1H-pyrazole.

Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO), producing 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethane-1,2-diol.

Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive (e.g., Zn/H₂O or dimethyl sulfide) or oxidative workup would cleave the double bond to afford 1,3-dimethyl-1H-pyrazole-5-carbaldehyde or 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, respectively.

Table 2: Predicted Oxidation Reactions of the Ethenyl Group

Reaction TypeReagentsPredicted Product
Epoxidationm-CPBA1,3-Dimethyl-5-(oxiran-2-yl)-1H-pyrazole
Dihydroxylation1. OsO₄, NMO 2. Na₂SO₃/H₂O1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethane-1,2-diol
Ozonolysis (Reductive)1. O₃ 2. Zn/H₂O or DMS1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

Reduction Reactions

The most straightforward reduction reaction for this compound is the saturation of the ethenyl double bond to form an ethyl group. Catalytic hydrogenation is a highly efficient and atom-economical method for this transformation. mdpi.com Research on other vinyl-substituted pyrazoles has demonstrated that the vinyl group can be selectively hydrogenated. For instance, 4-vinylpyrazoles have been successfully converted to 4-ethylpyrazoles via catalytic hydrogenation. mdpi.com A similar outcome is expected for the 5-ethenyl isomer.

Table 3: Predicted Reduction of this compound

ReactantReagents/CatalystProduct
This compoundH₂, Pd/C5-Ethyl-1,3-dimethyl-1H-pyrazole

Derivatization of the Pyrazole Nitrogen Atoms

In this compound, both nitrogen atoms of the pyrazole ring are already substituted with methyl groups. Therefore, further derivatization at these sites would involve quaternization, where one of the tertiary nitrogen atoms acts as a nucleophile, attacking an alkylating agent to form a positively charged pyrazolium salt. nih.gov

The reaction with a suitable alkylating agent, such as methyl iodide (CH₃I) or methyl triflate (MeOTf), would lead to the formation of a 1,2,3-trimethyl-5-ethenyl-1H-pyrazolium salt. In N-substituted pyrazoles, the N2 nitrogen is generally more nucleophilic and thus more susceptible to quaternization. The resulting pyrazolium salts can have altered solubility and electronic properties, making them useful in various applications. mdpi.com

Table 4: Predicted Quaternization of this compound

ReactantReagentPredicted Product
This compoundMethyl iodide (CH₃I)5-Ethenyl-1,2,3-trimethyl-1H-pyrazolium iodide

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern organic chemistry. ethernet.edu.et For pyrazole (B372694) derivatives, traditional synthesis often involves multi-step procedures and the use of hazardous reagents. nih.govyoutube.com Future research will likely focus on creating more sustainable pathways to 5-Ethenyl-1,3-dimethyl-1H-pyrazole and related compounds.

Key areas of development include:

Catalyst-Free and Green Synthesis: Exploring catalyst-free reactions and the use of environmentally benign solvents like water are gaining traction. nih.govthieme-connect.com Recent studies have demonstrated successful green synthesis of various pyrazole derivatives, suggesting the potential for similar approaches for this compound. nih.govthieme-connect.com

Iron-Catalyzed Reactions: Iron-catalyzed multicomponent synthesis of pyrazoles using biomass-derived alcohols as a primary feedstock presents a promising sustainable alternative. rsc.orgrsc.org This approach eliminates the need for pre-functionalized starting materials and noble metal catalysts. rsc.org

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including improved safety, efficiency, and scalability. uc.ptmdpi.comdurham.ac.uk The application of flow chemistry to the synthesis of heterocyclic compounds is a rapidly growing field, and its adaptation for the production of this compound could lead to more streamlined and cost-effective manufacturing. ethernet.edu.etuc.ptdurham.ac.uk

Synthetic ApproachKey AdvantagesRelevant Research
Green Synthesis Environmentally friendly, reduced wasteCatalyst-free methods, use of water as a solvent nih.govthieme-connect.com
Iron Catalysis Use of abundant and non-toxic metal, utilization of biomass-derived feedstocksTandem C-C and C-N coupling reactions rsc.orgrsc.org
Flow Chemistry Enhanced safety, improved yield and purity, scalabilityAutomated and multi-step synthesis uc.ptmdpi.comdurham.ac.uk

Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering insights that can guide and accelerate experimental work. eurasianjournals.comnih.govnih.gov For this compound, advanced computational modeling can play a crucial role in predicting its properties and designing new derivatives with enhanced functionalities.

Future research in this area will likely involve:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide detailed information about the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.goveurasianjournals.comjrasb.com This understanding is crucial for predicting its behavior in various chemical reactions and its potential applications.

Molecular Dynamics Simulations: These simulations can explore the conformational landscape and dynamic behavior of the molecule, which is particularly important for understanding its interactions with biological targets or its performance in materials. eurasianjournals.comnih.gov

Machine Learning and AI: The integration of machine learning algorithms with computational chemistry can enable the rapid screening of virtual libraries of pyrazole derivatives, predicting their properties and identifying promising candidates for synthesis and testing. eurasianjournals.commdpi.com This data-driven approach can significantly accelerate the discovery of new materials and therapeutic agents. mdpi.comyoutube.com

Exploration of New Materials Science Applications

The unique electronic and structural features of the pyrazole ring make it an attractive building block for a wide range of materials. researchgate.netrsc.orgconsensus.app The presence of the ethenyl group in this compound provides a reactive handle for polymerization and incorporation into larger molecular architectures, opening up possibilities for new materials with tailored properties.

Potential areas for exploration include:

Organic Electronics: Pyrazole derivatives have shown promise in organic light-emitting diodes (OLEDs) and as hole-transporting materials. nih.govresearchgate.net The specific electronic properties of this compound could be harnessed for the development of new organic electronic materials.

Polymers and Functional Coatings: The vinyl group allows for the polymerization of this compound, leading to the creation of novel polymers. These polymers could possess unique thermal, optical, or electronic properties, making them suitable for applications such as functional coatings, membranes, or specialty plastics.

Chemosensors: The pyrazole scaffold is known to be effective in the design of chemosensors for the detection of various ions and molecules. rsc.org By functionalizing the ethenyl group, it may be possible to develop selective and sensitive sensors based on this compound for environmental or biological monitoring.

Integration with Emerging Technologies (e.g., microfluidics for synthesis)

The convergence of chemistry with emerging technologies like microfluidics and automated synthesis platforms is revolutionizing the way chemical research and development is conducted. uc.ptdurham.ac.uk The synthesis and application of this compound can benefit significantly from these advancements.

Future directions in this domain include:

Microfluidic Synthesis: Microreactors offer precise control over reaction conditions, leading to higher yields, improved purity, and enhanced safety, particularly for reactions involving hazardous intermediates. durham.ac.uk The development of microfluidic systems for the synthesis of this compound could enable on-demand production and rapid optimization of reaction parameters.

High-Throughput Screening: Automated platforms can be used to rapidly synthesize and screen libraries of pyrazole derivatives for desired properties. This approach, combined with computational modeling, can significantly accelerate the discovery of new materials and bioactive compounds based on the this compound scaffold.

Lab-on-a-Chip Devices: The integration of synthesis, purification, and analysis on a single microfluidic chip could provide a powerful tool for the development and application of this compound and its derivatives. This would allow for rapid and efficient exploration of its chemical space and potential applications.

Q & A

Q. What are the common synthetic routes for preparing 5-Ethenyl-1,3-dimethyl-1H-pyrazole, and how do reaction conditions influence yield?

  • Methodological Answer : A prevalent approach involves cyclocondensation reactions using hydrazones or enamines. For example, dilithiated hydrazones derived from ketones can undergo regioselective cyclization to form pyrazole cores . Ethyl acetoacetate, when reacted with phenylhydrazine and dimethylformamide dimethyl acetal (DMF-DMA), forms intermediates that cyclize under basic hydrolysis to yield substituted pyrazoles (e.g., 5-methyl derivatives) . Key variables affecting yield include solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry of reagents.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?

  • Methodological Answer :
  • NMR : Compare experimental 1H^1H and 13C^{13}C NMR spectra with density functional theory (DFT)-calculated shifts to resolve ambiguities in substituent positions. For example, the methyl group at position 3 typically resonates at δ 2.1–2.3 ppm, while the ethenyl group shows characteristic coupling patterns (e.g., J=16.5HzJ = 16.5 \, \text{Hz} for trans-vinyl protons) .
  • IR : Look for C=N stretching vibrations near 1600–1650 cm1^{-1} and C=C stretches at 1500–1550 cm1^{-1}.
  • MS : High-resolution mass spectrometry (HRMS) can distinguish between isomers by matching exact masses (e.g., molecular ion [M+H]+^+ for C7_7H10_{10}N2_2: 123.0919).

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole ring formation be addressed in derivatives like this compound?

  • Methodological Answer : Regioselectivity is influenced by the electronic and steric properties of substituents. For instance, using bulky hydrazines (e.g., benzyl hydrazine) favors substitution at the less hindered position, as seen in the synthesis of 1-benzyl-4-ethoxycarbonyl-5-styrylpyrazole (94% regioselectivity) . Computational modeling (e.g., Fukui indices) can predict reactive sites, while directing groups (e.g., electron-withdrawing substituents) can stabilize transition states.

Q. What strategies resolve contradictions in reaction outcomes under varying synthetic conditions (e.g., solvent, catalyst)?

  • Methodological Answer :
  • Case Study : When synthesizing 5-styrylpyrazoles, switching from ethanol to DMF increased yields from 60% to 85% due to improved solubility of intermediates .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) can suppress side reactions in cross-coupling steps. For example, Heck coupling of ethenyl groups requires palladium catalysts to avoid dimerization .
  • Data Reconciliation : Use control experiments (e.g., omitting catalysts) and kinetic studies to identify rate-limiting steps.

Q. How can theoretical calculations (DFT, molecular docking) enhance the understanding of this compound’s reactivity and bioactivity?

  • Methodological Answer :
  • DFT : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For 5-methylpyrazoles, HOMO localization at the ethenyl group explains its susceptibility to electrophilic attack .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis. Pyrazole derivatives with trifluoromethyl groups show enhanced binding to hydrophobic pockets in proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.